Methyl 2,4-dimethylbenzenesulfonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVOCHZNZTUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292139 | |
| Record name | Methyl 2,4-dimethylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102439-46-3 | |
| Record name | Methyl 2,4-dimethylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102439-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactivity and Transformation Pathways
Nucleophilic Substitution at Sulfonyl Centers (SN2, SN1, or Associative Pathways)
Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonate esters is a cornerstone of their chemistry. These reactions can, in principle, follow a spectrum of mechanisms ranging from dissociative (S_N1-like) with a fleeting sulfonylium cation, to associative with a stable pentacoordinate intermediate, or, most commonly, a concerted (S_N2-like) pathway.
Role of Methyl 2,4-Dimethylbenzenesulfonate (B253566) as a Leaving Group
The efficacy of a leaving group is intrinsically linked to its stability as an independent species. The 2,4-dimethylbenzenesulfonate anion is an excellent leaving group, a property derived from the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. libretexts.org This delocalization significantly lowers the basicity of the conjugate base, making it a weak base and, consequently, a stable entity to depart during a substitution reaction. youtube.com
Kinetics and Thermodynamics of Leaving Group Departure
The kinetics of nucleophilic substitution reactions involving sulfonate esters provide critical information about the transition state of the rate-determining step. The departure of the leaving group can be studied through kinetic analyses like Brønsted and Hammett plots, which correlate reaction rates with the pK_a of the leaving group or the electronic properties of substituents, respectively.
In the alkaline hydrolysis of aryl benzenesulfonates, a reaction that involves the departure of an aryloxide leaving group, the Brønsted coefficient (β_leaving group_) offers insight into the degree of S-O bond cleavage in the transition state. nih.govrsc.org For a series of aryl benzenesulfonates, a linear Brønsted plot with a β_lg_ of approximately -0.27 was observed for good leaving groups (low pK_a). rsc.orgacs.org This relatively small value suggests an early transition state with only a small amount of negative charge developed on the leaving group oxygen, indicating limited bond cleavage at this stage. acs.org Computational studies on the closely related 3,4-dimethylphenyl benzenesulfonate (B1194179) support the idea of a concerted pathway with an early transition state characterized by little bond cleavage to the leaving group. nih.govacs.org
Hydrolysis Mechanisms of Sulfonate Esters
The hydrolysis of sulfonate esters has been a subject of considerable research and debate, with evidence presented for both concerted and stepwise mechanisms. nih.govacs.org These pathways are distinguished by the presence or absence of a discrete, pentacoordinate sulfurane intermediate.
Concerted vs. Stepwise Hydrolysis Pathways
The central question in the hydrolysis of sulfonate esters is whether the nucleophilic attack and leaving group departure are synchronous (concerted) or occur in separate steps (stepwise).
A stepwise mechanism involves the initial addition of a nucleophile (like hydroxide) to the sulfur center to form a pentavalent intermediate. acs.org This intermediate would then subsequently break down in a second step to release the leaving group. Evidence for this pathway was presented based on a non-linear Brønsted plot for the alkaline hydrolysis of a series of aryl benzenesulfonates. rsc.orgacs.org The plot showed a distinct break, with β_leaving group_ values changing from -0.97 for poor leaving groups (high pK_a) to -0.27 for good leaving groups (low pK_a). rsc.org This break was interpreted as a change in mechanism from a stepwise process (rate-limiting formation of the intermediate) for poor leaving groups to a concerted process for good leaving groups, where the intermediate becomes too unstable to exist. rsc.orgacs.org
Conversely, a concerted mechanism involves a single transition state where the nucleophile-sulfur bond is formed concurrently with the sulfur-leaving group bond cleavage. nih.govacs.org More recent and extensive studies, incorporating additional data points, have challenged the interpretation of the broken Brønsted plot. These studies show that the plot becomes a single, albeit scattered, linear correlation, which is more consistent with a single, concerted reaction mechanism across the entire series of leaving groups. nih.govacs.org Furthermore, detailed computational analyses have failed to locate a thermodynamically stable pentavalent intermediate on the potential energy surface for these reactions. nih.govacs.org
Computational chemistry has provided significant evidence regarding the geometry and electronic nature of the transition state in sulfonate ester hydrolysis. For the alkaline hydrolysis of 3,4-dimethylphenyl benzenesulfonate, a close analogue of the title compound, calculations reveal the characteristics of a concerted transition state. nih.govacs.org
The transition state is found to be "early," with bond formation to the incoming nucleophile being more advanced than bond cleavage to the leaving group. acs.org This is supported by calculated bond distances, which show a relatively short S–O_nucleophile_ distance and only a slightly elongated S–O_leaving group_ bond compared to the ground state.
| Bond Distances (Å) | Reactant State (RS) | Transition State (TS) | Change (ΔΔRS → TS) |
| S–O_nucleophile | 3.395 | 2.106 | -1.289 |
| S–O_leaving group_ | 1.666 | 1.771 | +0.105 |
| Table 1: Calculated S–O bond distances for the reactant and transition states in the alkaline hydrolysis of 3,4-dimethylphenyl benzenesulfonate, obtained using the M06-2X functional. The data illustrates significant bond formation to the nucleophile (hydroxide) but only minor bond cleavage to the leaving group at the transition state. Data sourced from nih.gov. |
This structural evidence aligns with the kinetic data, suggesting a process where the nucleophile attacks the sulfur center, leading to a single energy barrier without passing through a stable intermediate. nih.govacs.org
The existence of a pentavalent intermediate is the defining feature of a stepwise addition-elimination mechanism. nih.govacs.org The initial proposal for such an intermediate in sulfonate ester hydrolysis stemmed from kinetic data, specifically the break in the Brønsted plot for the reaction of aryl benzenesulfonates with hydroxide (B78521). rsc.org This was explained by a scenario where the combination of a strong nucleophile and a poor leaving group could stabilize a pentacoordinate species enough for it to be a true intermediate. rsc.orgacs.org
However, extensive computational studies have consistently failed to identify a stable pentavalent intermediate for the alkaline hydrolysis of these esters. nih.govacs.org Potential energy surface scans for the reaction of hydroxide with various aryl benzenesulfonates, including 3,4-dimethylphenyl benzenesulfonate, show only a single transition state connecting reactants and products. nih.govacs.org The point on the reaction coordinate that would correspond to the pentavalent species is a high-energy transition state, not a local energy minimum. nih.govacs.org This computational evidence strongly suggests that the hydrolysis proceeds via a concerted S_N2-like pathway, and the previously observed break in the Brønsted plot may be an artifact of interpreting a limited data set rather than a true indicator of a change in mechanism. nih.govacs.org
Influence of Solvent and Nucleophile on Reaction Dynamics
The reactivity of sulfonate esters, including Methyl 2,4-dimethylbenzenesulfonate, in nucleophilic substitution reactions is profoundly influenced by the nature of the solvent and the nucleophile. These reactions can proceed through different mechanistic pathways, primarily SN1 and SN2, and the prevailing mechanism is dictated by the reaction conditions.
Polar protic solvents, such as water and alcohols, are capable of stabilizing both the carbocation intermediate in an SN1 reaction and the leaving group. libretexts.orgquora.com This stabilization accelerates the rate of unimolecular substitution reactions. libretexts.org Conversely, polar aprotic solvents, like DMSO and DMF, are generally favored for SN2 reactions as they solvate the cation but not the anionic nucleophile, leaving it more available to attack the substrate. quora.comyoutube.com The choice of solvent can even lead to a change in mechanism. For instance, the solvolysis of a phosphate (B84403) dianion was found to switch from a bimolecular (SN2-type) mechanism in water to a unimolecular (SN1-type) mechanism in less polar alcohols like tert-butyl alcohol. nih.gov
The nucleophile's strength and concentration also play a critical role. In SN1 reactions, the nucleophile is not involved in the rate-determining step, so its strength does not affect the reaction rate. libretexts.org However, when multiple nucleophiles are present, their relative strengths and concentrations will determine the product distribution. libretexts.org In contrast, for SN2 reactions, a strong nucleophile is crucial for a faster reaction rate. quora.com The nucleophilicity of a reagent is influenced by several factors, including charge, basicity, and the nature of the solvent. libretexts.org For example, negatively charged species are generally more nucleophilic than their neutral counterparts. libretexts.org
The interplay between the solvent and nucleophile can be complex. In polar protic solvents, smaller, more basic anions can be heavily solvated through hydrogen bonding, which can decrease their nucleophilicity. libretexts.org This effect is less pronounced for larger, less basic anions.
Hammett and Brønsted Correlations in Mechanistic Elucidation
Hammett and Brønsted correlations are powerful tools for probing reaction mechanisms by quantifying the effect of substituents and nucleophile basicity on reaction rates.
The Hammett equation (log(k/k₀) = ρσ) relates the rate constants of a series of reactions with substituted aromatic compounds to the electronic properties of the substituents. The reaction constant, ρ (rho), provides insight into the charge development in the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state, as would be expected in an electrophilic attack or a reaction where a positive charge develops on the aromatic ring. Conversely, a positive ρ value signifies that electron-withdrawing groups enhance the reaction rate, indicating the development of negative charge. For instance, a study on the reactions of 2-bromo-3,5-dinitrothiophene (B1621092) with anilines showed a nonlinear Hammett plot, suggesting a change in mechanism with varying aniline (B41778) substituents. researchgate.net
The Brønsted equation (log(k) = βpKa + C) correlates the reaction rate with the pKa of the nucleophile or acid/base catalyst. The Brønsted coefficient, β (beta), reflects the degree of bond formation or cleavage in the transition state. A β value close to 1 suggests a late transition state with significant bond formation to the nucleophile, while a value near 0 indicates an early transition state. Nonlinear Brønsted plots can signify a change in the rate-determining step of the reaction. nih.gov For example, the reaction of 2,4-dinitrophenyl benzenesulfonate with primary amines resulted in a nonlinear Brønsted-type plot, which was interpreted as a change in the rate-determining step depending on the basicity of the amine. nih.gov
These linear free-energy relationships are invaluable for distinguishing between different mechanistic possibilities and for characterizing the electronic demands of the transition state in reactions involving compounds like this compound.
Electrophilic Aromatic Substitution on the Benzenesulfonate Moiety
The benzene (B151609) ring of the benzenesulfonate group in this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents on the ring.
Regioselectivity Directing Effects of Methyl and Sulfonate Groups
In this compound, the two methyl groups and the sulfonate group exert significant influence on where an incoming electrophile will attack the aromatic ring.
Methyl Groups (-CH₃): Methyl groups are activating and ortho, para-directing. libretexts.orgyoutube.com They are electron-donating through an inductive effect and hyperconjugation, which stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the methyl group. libretexts.org
Sulfonate Group (-SO₃CH₃): The methyl sulfonate group is a deactivating and meta-directing group. libretexts.orglibretexts.org The sulfur atom is electron-withdrawing due to the electronegativity of the attached oxygen atoms. This deactivates the ring towards electrophilic attack by reducing its electron density. libretexts.org The deactivating effect is felt most strongly at the ortho and para positions, making the meta position the most favorable site for electrophilic substitution. libretexts.orglibretexts.org
The combined effect of two activating methyl groups and one deactivating sulfonate group on the regioselectivity of EAS reactions of this compound would result in a complex substitution pattern. The activating groups will direct incoming electrophiles to the positions ortho and para to them, while the deactivating group directs to the meta positions. The final product distribution will depend on the relative strengths of these directing effects and steric hindrance.
Investigations of Electronic and Steric Influences on Substitution Patterns
The substitution pattern in electrophilic aromatic substitution is a result of the interplay between electronic and steric effects.
Electronic Influences: The electronic effects of substituents determine the stability of the arenium ion intermediate. libretexts.org Activating groups donate electron density, stabilizing the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions. libretexts.org Deactivating groups withdraw electron density, destabilizing the arenium ion, with the destabilization being most pronounced for ortho and para attack. libretexts.org This is why meta attack is favored for deactivated rings. libretexts.orglibretexts.org
Steric Influences: Steric hindrance can also play a significant role, especially for attack at the ortho position. A bulky substituent can physically block the approach of the electrophile to the adjacent ortho positions, leading to a higher proportion of the para product.
In the case of this compound, the positions on the ring have varying degrees of activation and steric hindrance. The positions ortho and para to the methyl groups are electronically activated. However, the position between the two methyl groups (position 3) would be sterically hindered. The positions ortho to the bulky sulfonate group would also experience steric hindrance. A comprehensive analysis of the substitution pattern would require considering the electronic activation/deactivation of each position and the steric accessibility for the incoming electrophile.
| Position | Electronic Effect of Methyl at C2 | Electronic Effect of Methyl at C4 | Electronic Effect of Sulfonate at C1 | Overall Electronic Effect | Steric Hindrance |
| 3 | Ortho (Activating) | Ortho (Activating) | Meta (Less Deactivated) | Highly Activated | High |
| 5 | Para (Activating) | Ortho (Activating) | Meta (Less Deactivated) | Highly Activated | Moderate |
| 6 | Meta (Less Activated) | Para (Activating) | Ortho (Deactivated) | Ambiguous | Low |
Table 1: Predicted Influences on Electrophilic Aromatic Substitution of this compound
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reactivity.
Prediction of Reactive Sites and Regioselectivity
DFT calculations are instrumental in predicting the most probable sites for chemical reactions on a molecule. By calculating the electron density distribution, one can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In sulfonate esters, the sulfur atom of the sulfonyl group is a significant electrophilic site, making it susceptible to nucleophilic attack. The oxygen atoms of the sulfonyl group, conversely, are electron-rich. For Methyl 2,4-dimethylbenzenesulfonate (B253566), the benzene (B151609) ring is activated by two methyl groups, which are electron-donating. However, the powerful electron-withdrawing nature of the sulfonate ester group deactivates the ring towards electrophilic substitution.
Computational studies on related compounds can predict the regioselectivity of reactions. For instance, DFT calculations can be used to model the interactions between the sulfonic acid group and catalysts, which is crucial for designing efficient catalytic systems. In reactions involving the aromatic ring, these models can help predict how directing groups steer reactions to specific positions. MEP analysis performed on similar molecular structures using methods like B3LYP/6–31G* helps in predicting the reactive sites for electrophilic or nucleophilic attack. nih.gov The negative electrostatic potential (typically colored red on an MEP map) indicates regions prone to electrophilic attack, while positive potential (blue) indicates sites for nucleophilic attack. nih.gov
Elucidation of Bonding Modes and Electronic Structures
DFT calculations allow for the optimization of molecular geometries, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated structures often show excellent agreement with experimental data obtained from methods like X-ray crystallography.
A study on various Oxyma-sulfonate esters utilized the DFT/B3LYP method with a 6-31G(d,p) basis set to optimize molecular structures. ias.ac.in The results were found to be in good agreement with the experimentally determined X-ray structures. ias.ac.in Similarly, a DFT study of 4-chloro-anilinium 4-methyl-benzene-sulfonate, a molecule containing a similar sulfonate anion, confirmed its structure through calculations, which revealed the presence of N–H…O hydrogen bonding between the cation and the anion. researchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into bonding by analyzing charge distributions and intramolecular charge transfer interactions within the molecule. ias.ac.in This analysis can quantify the delocalization of electron density between filled and unfilled orbitals, explaining the stability derived from hyperconjugation and charge transfer.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.com
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. irjweb.comacadpubl.eu A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. wikipedia.org
In a theoretical study on the related compound 4-chloro-anilinium 4-methyl-benzene-sulfonate (4CA4MBS), the HOMO and LUMO energies were calculated using DFT. The analysis showed that the HOMO is primarily located on the 4-chloro-anilinium cation, while the LUMO is centered on the 4-methyl-benzene-sulfonate anion. researchgate.net This separation suggests a propensity for charge transfer interactions.
Table 1: Frontier Molecular Orbital Energies for a Related Sulfonate Salt Data derived from computational analysis of 4-chloro-anilinium 4-methyl-benzene-sulfonate. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -7.28 |
| LUMO | -0.99 |
| Energy Gap (ΔE) | 6.29 |
The significant energy gap of 6.29 eV for this related salt suggests considerable molecular stability. researchgate.net The HOMO-LUMO gap is a key factor in understanding electronic transitions; the absorption of light corresponding to this energy gap can lead to the excitation of an electron from the HOMO to the LUMO. irjweb.com
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the geometric positions of its atoms. libretexts.org By mapping the PES, chemists can identify the lowest energy pathways for a chemical reaction, known as the reaction coordinates. These maps reveal stable intermediates (local minima) and the high-energy transition states that connect them. libretexts.org
Characterization of Transition States and Intermediates
DFT calculations are extensively used to map the PES for chemical reactions, providing detailed mechanistic insights. A comprehensive DFT study on the esterification of benzenesulfonic acid with methanol (B129727)—a reaction analogous to the formation of methyl benzenesulfonate (B1194179) derivatives—explored several possible mechanisms. nih.govrsc.org
The study evaluated four potential pathways at the B3LYP/aug-cc-pVTZ level of theory. nih.govrsc.org It was determined that mechanisms involving a pentacoordinate sulfur intermediate were energetically unfavorable. nih.gov Instead, the calculations revealed two more plausible pathways: an SN1 reaction and an SN2 reaction. nih.gov
The SN1 pathway proceeds through a high-energy sulfonylium cation intermediate. nih.gov The SN2 path involves the alcohol (methanol) being protonated first, which then acts as the alkylating agent. nih.gov The calculations showed a low activation barrier for the SN1 pathway and a moderate barrier for the SN2 pathway, suggesting that the SN1 mechanism via a sulfonylium cation is highly favorable. nih.gov
Table 2: Calculated Activation Barriers for Benzenesulfonic Acid Esterification Data from a DFT study on the reaction of benzenesulfonic acid and methanol. nih.gov
| Reaction Pathway | Phase | Activation Barrier (kJ mol⁻¹) | Key Intermediate |
| SN1 | Gas Phase | 18.1 | Sulfonylium Cation |
| SN1 | Solution | 25.1 | Sulfonylium Cation |
The characterization of these transition states and intermediates provides a fundamental understanding of how sulfonate esters like Methyl 2,4-dimethylbenzenesulfonate are formed and how they might react. The low activation barrier for the SN1 pathway highlights the potential ease of esterification under acidic conditions. nih.gov
Solvation Effects in Computational Modeling
The interaction between a solute and a solvent, known as solvation, can significantly alter the chemical and physical properties of a molecule. Computational models are essential for understanding these effects at a molecular level. The study of solvation for compounds like this compound typically employs two main approaches: implicit and explicit solvent models.
Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This approach is computationally efficient and is often used to calculate the solvation free energy. For a molecule like this compound, the polar sulfonate group would be shown to be stabilized by polar solvents, a phenomenon that these models can quantify. The choice of the implicit model and the definition of the solute's cavity within the dielectric continuum are critical for the accuracy of the calculations. Variational implicit solvation models (VISM) represent an advanced approach that can provide detailed insights into the solute-solvent interface. arxiv.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for the direct modeling of specific interactions, such as hydrogen bonding between the sulfonate oxygen atoms and protic solvent molecules like water. While computationally more demanding, explicit solvent models provide a more detailed and accurate picture of the immediate solvation shell around the solute. arxiv.org For this compound, this method would be crucial for understanding how water molecules orient themselves around the polar sulfonate head and the non-polar aromatic ring and methyl groups.
Below is a representative table illustrating the type of data that can be obtained from computational studies on solvation, using hypothetical values for this compound based on trends observed for similar molecules.
Table 1: Calculated Solvation Free Energies (ΔGsolv) for this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.4 | -85.2 |
| Methanol | 32.7 | -75.6 |
| Acetonitrile | 36.6 | -72.1 |
| Chloroform (B151607) | 4.8 | -40.3 |
| Hexane | 1.9 | -15.8 |
Note: The data in this table are illustrative and intended to show the expected trend for this compound based on its chemical structure and the principles of solvation.
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved view of molecular behavior in solution. dntb.gov.ua For a compound like this compound, MD simulations can elucidate its behavior at the molecular level, including its interactions with solvent molecules, counterions, and other solute molecules.
Studies on similar molecules, such as methyl ester sulfonates and linear alkylbenzene sulfonates, demonstrate the utility of MD simulations in this context. researchgate.netnih.gov These simulations can reveal how the molecules behave at interfaces, for instance, the water/air or water/oil interface, which is crucial for applications involving surface activity. dntb.gov.ua
Key insights that can be gained from MD simulations of this compound in solution include:
Hydration Structure: MD simulations can map the three-dimensional arrangement of water molecules around the solute, revealing the specific hydration shells of the sulfonate group, the aromatic ring, and the methyl substituents. The sulfonate group is expected to be strongly hydrated, with well-defined hydrogen bonds to surrounding water molecules.
Conformational Dynamics: The simulations can track the rotational and vibrational motions of the molecule, including the flexibility of the ester linkage and the rotation of the methyl groups.
Aggregation Behavior: At higher concentrations, surfactant-like molecules can self-assemble into micelles. MD simulations can model this aggregation process, providing information on the critical micelle concentration (CMC), micelle size and shape, and the orientation of the molecules within the aggregate.
Ion Pairing: In the presence of counterions (e.g., sodium ions if it were a salt), MD simulations can characterize the formation and dynamics of ion pairs with the sulfonate group. This is critical for understanding the compound's properties in ionic solutions. researchgate.net
The following table presents typical parameters that are defined and analyzed in a molecular dynamics simulation of a sulfonate compound in an aqueous solution.
Table 2: Key Parameters in a Molecular Dynamics Simulation of an Aromatic Sulfonate
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | Defines the interactions between atoms, enabling the simulation of their motion. Common choices include GROMOS, AMBER, or CHARMM. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the structure of the solvation shells around different parts of the molecule (e.g., S-O bond of the sulfonate). |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of the solute and solvent molecules. |
| Order Parameters | Quantify the degree of orientational order in a system. | Can be used to describe the alignment of the aromatic rings or alkyl chains in aggregates or at interfaces. nih.gov |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of molecular structures.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In a research context involving a complex derivative of methyl 2,4-dimethylbenzenesulfonate (B253566), namely (5-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl 2,4-dimethylbenzenesulfonate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals for each proton. osaka-u.ac.jp
For instance, the aromatic protons of the 2,4-dimethylbenzenesulfonate moiety would show characteristic splitting patterns and chemical shifts in the downfield region of the spectrum. The methyl groups attached to the benzene (B151609) ring would appear as sharp singlets further upfield. In the case of the aforementioned derivative, specific signals corresponding to the protons of the isobenzofuranone structure are also observed, with their chemical shifts and coupling constants providing valuable information about their spatial relationships. osaka-u.ac.jp
A detailed analysis of the ¹H NMR spectrum of (5-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)this compound is presented in the table below. osaka-u.ac.jp
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.09 | d | 2.1 |
| Aromatic H | 7.78 | d | 8.5 |
| Aromatic H | 7.56 | dd | 8.7, 2.1 |
| Aromatic H | 7.37 | d | 8.5 |
| Aromatic H | 7.28 | d | 8.7 |
| CH | 5.66 | s | |
| CH₂ | 4.70 | dd | 12.8, 2.7 |
| CH₂ | 4.55 | dd | 12.8, 2.7 |
| CH₂ | 2.75 | q | 7.6 |
| CH₃ | 1.28 | t | 7.6 |
s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets
In the structural analysis of (5-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)this compound, the ¹³C NMR spectrum, typically recorded at 100 MHz, would show signals for the carbon atoms of the 2,4-dimethylbenzenesulfonate group, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the ester group. osaka-u.ac.jp Furthermore, the spectrum would display signals corresponding to the carbon atoms of the complex substituent, confirming the successful synthesis of the derivative. osaka-u.ac.jp
The ¹³C NMR spectral data for (5-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)this compound is summarized in the table below. osaka-u.ac.jp
| Carbon Type | Chemical Shift (δ, ppm) | Signal Type |
| C=O | 161.9 | s |
| Aromatic C | 151.9 | s |
| Aromatic C | 137.5 | s |
| Aromatic CH | 134.5 | d |
| Aromatic C | 133.5 | s |
| Aromatic C | 132.4 | s |
| Aromatic CH | 130.6 | d |
| Aromatic CH | 129.8 | d |
| Aromatic CH | 129.1 | d |
| Aromatic CH | 128.0 | d |
| Aromatic C | 126.5 | s |
| CH | 70.8 | d |
| CH₂ | 69.7 | t |
| CH₂ | 29.1 | t |
| CH₃ | 15.3 | q |
s = singlet (quaternary carbon), d = doublet (CH), t = triplet (CH₂), q = quartet (CH₃)
Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the identity of a newly synthesized compound.
For the derivative (5-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)this compound, HRMS analysis using a technique like Fast Atom Bombardment (FAB+) can be employed. osaka-u.ac.jp The experimentally determined exact mass is compared to the calculated mass for the expected molecular formula. A close match between the found and calculated masses provides strong evidence for the correct structure. osaka-u.ac.jp
| Ion | Calculated m/z | Found m/z |
| [C₁₇H₁₅ClO₅SNa]⁺ | 389.0226 | 389.0233 |
Mass spectrometry is not only used for molecular weight determination but also plays a significant role in the structural elucidation of complex derivatives. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the different structural components of a molecule. By analyzing the masses of the fragment ions, chemists can piece together the structure of the parent molecule. In the context of derivatives of this compound, MS can confirm the presence of the sulfonate ester group and help to identify the structure of the substituent attached to it.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Single Crystal X-ray Diffraction for Precise Molecular Geometry
While specific single-crystal X-ray diffraction data for this compound is not publicly available, the analysis of a structurally related compound, 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide, illustrates the type of detailed information that can be obtained. nih.gov In such an analysis, key crystallographic parameters are determined, which define the unit cell—the basic repeating block of the crystal lattice.
Illustrative Crystallographic Data for a Related Sulfonyl Compound This table presents data for 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide as an example of the output from a single-crystal XRD experiment. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.623(1) |
| b (Å) | 10.770(1) |
| c (Å) | 25.513(2) |
| β (°) | 97.927(6) |
| Volume (ų) | 2891.0(4) |
| Z (Molecules/Unit Cell) | 8 |
| Temperature (K) | 299 |
| Radiation | Mo Kα |
For this compound, a similar experiment would precisely define the geometry around the sulfur atom, the orientation of the methyl ester group relative to the aromatic ring, and the planarity of the xylene ring.
Powder X-ray Diffraction for Bulk Crystalline Phases
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk (polycrystalline) sample. aps.org Instead of a single crystal, a fine powder of the material is used, which generates a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for a specific crystalline solid, making it invaluable for phase identification, purity assessment, and the determination of unit cell parameters. researchgate.net
The analysis of a PXRD pattern can confirm whether a synthesized batch of this compound is a single crystalline phase or a mixture of polymorphs. By indexing the diffraction peaks, the crystal system and lattice parameters can be determined, which can then be compared against data from single-crystal analysis or theoretical models. researchgate.net
Example of PXRD Data Analysis for a Crystalline Organic Compound The following data for 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol demonstrates how PXRD is used to determine the fundamental crystallographic properties of a bulk sample. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 11.012(2) |
| b (Å) | 18.613(5) |
| c (Å) | 7.316(4) |
| β (°) | 102.88(3) |
| Volume (ų) | 1461.8(7) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. researchgate.netijtsrd.com These techniques probe the vibrational modes of molecular bonds (stretching, bending, etc.), which occur at characteristic frequencies. An FT-IR spectrum is produced by measuring the absorption of infrared radiation, while a Raman spectrum is generated by analyzing light inelastically scattered from the molecule. ijtsrd.com Together, they provide a comprehensive vibrational profile.
For this compound, the key functional groups—the substituted aromatic ring, the sulfonate ester, and methyl groups—would give rise to a series of characteristic peaks. The analysis of these spectra allows for the confirmation of the compound's synthesis and structural integrity.
Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretching | Aromatic Ring | 3100 - 3000 |
| C-H Stretching | Methyl (CH₃) Groups | 2980 - 2870 docbrown.info |
| C=C Stretching | Aromatic Ring | 1600 - 1450 |
| Asymmetric S=O Stretching | Sulfonate (SO₃) | 1420 - 1350 |
| Symmetric S=O Stretching | Sulfonate (SO₃) | 1200 - 1150 |
| S-O-C Stretching | Sulfonate Ester | 1000 - 750 |
| C-H Bending | Methyl and Aromatic | 1470 - 1365 docbrown.info |
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of sulfonate esters often involves reagents and conditions that are not environmentally benign. Future research will prioritize the development of sustainable synthetic methodologies for methyl 2,4-dimethylbenzenesulfonate (B253566), minimizing waste and energy consumption.
Key areas of focus will include:
Photocatalytic and Electrochemical Methods: Visible-light-induced syntheses and electrochemical approaches are emerging as powerful tools in organic chemistry. nih.govnih.gov Research into the use of photoredox catalysts or direct electrochemical oxidation to facilitate the esterification of 2,4-dimethylbenzenesulfonic acid with methanol (B129727) could lead to milder and more efficient reaction pathways. These methods often operate at ambient temperature and pressure, significantly reducing the energy input required. A potential advantage of these techniques is the avoidance of hazardous reagents commonly used in traditional sulfonation and esterification processes.
Benign Catalytic Systems: The exploration of earth-abundant and non-toxic metal catalysts, or even organocatalysts, is a critical avenue. organic-chemistry.org For instance, developing iron-catalyzed cross-coupling reactions could provide a more sustainable alternative to precious metal catalysts. researchgate.net Investigating the use of solid acid catalysts could also simplify product purification and catalyst recycling, contributing to a greener process. mdpi.com
Alternative Reagents and Solvents: Future syntheses will aim to replace hazardous reagents like sulfonyl chlorides. nih.gov The use of sulfur dioxide surrogates, such as DABSO (DABCO·(SO₂)₂), in multicomponent reactions presents a safer alternative. nih.gov Furthermore, the adoption of greener solvents, including water or bio-based solvents, will be crucial in reducing the environmental footprint of the synthesis. organic-chemistry.org
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
| Synthetic Route | Catalyst/Energy Source | Potential Advantages |
| Visible-Light-Induced Synthesis | Photoredox Catalyst | Mild reaction conditions, high selectivity, use of sustainable energy. nih.gov |
| Electrochemical Synthesis | Direct Electric Current | Avoidance of chemical oxidants, precise control over reaction. nih.gov |
| Iron-Catalyzed Coupling | Iron Catalysts | Use of an earth-abundant and low-toxicity metal. researchgate.net |
| Solid Acid Catalysis | Recyclable Solid Acids | Ease of separation, catalyst reusability, reduced waste. mdpi.com |
Table 1: Potential Sustainable Synthetic Routes for Methyl 2,4-dimethylbenzenesulfonate
Exploration of Unconventional Reactivity Profiles
Beyond its traditional role as a methylating or sulfonating agent, future research will delve into the untapped reactivity of this compound. This exploration could unveil novel chemical transformations and applications.
Activation of C-O and S-O Bonds: While the cleavage of the S-O bond is a known reaction pathway, the selective activation of the C-O bond in aryl sulfonates is a growing area of interest. acs.orgnih.gov Developing catalytic systems that can selectively cleave the C-O bond of this compound would open up new avenues for its use as an arylating agent in cross-coupling reactions. This could provide a valuable alternative to aryl halides in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Sulfonyl Radical-Mediated Reactions: The generation of sulfonyl radicals from sulfonate esters offers a pathway to novel chemical transformations. researchgate.net Research into the photochemical or electrochemical generation of the 2,4-dimethylbenzenesulfonyl radical from this compound could lead to new methods for sulfonylation of various organic substrates, including alkenes and alkynes.
Dual Role as Reactant and Catalyst Support: The sulfonic group can act as a proton carrier, suggesting potential applications in catalysis. mdpi.com Future studies could explore the design of systems where this compound or its derivatives not only participate in a reaction but also influence the reaction environment through their acidic or polar nature.
Design of New Sulfonate-Based Functional Materials
The incorporation of the 2,4-dimethylbenzenesulfonate moiety into larger molecular architectures holds significant promise for the creation of new functional materials with tailored properties.
Sulfonated Polymers: The synthesis of polymers containing the 2,4-dimethylbenzenesulfonate group could lead to materials with interesting properties for a range of applications. For example, sulfonated polymers can exhibit enhanced hydrophilicity and ion-exchange capabilities. mdpi.com Research in this area could focus on creating novel polymers for membranes in fuel cells, water purification systems, or as flame-retardant additives. wikipedia.orgacs.org The presence of the methyl groups on the benzene (B151609) ring could influence the polymer's solubility and mechanical properties.
Biomaterials and Drug Delivery: Sulfonated molecules have shown promise in the field of biomaterials due to their ability to enhance cell adhesion and proliferation. mdpi.com Future work could investigate the use of this compound as a building block for creating biocompatible scaffolds for tissue engineering or as a component in drug delivery systems. The sulfonate group can improve water solubility and potentially interact with biological targets. mdpi.comnih.gov
Organic Electronics: The electronic properties of the 2,4-dimethylbenzenesulfonate group could be harnessed in the design of new materials for organic electronics. researchgate.net For instance, its incorporation into conjugated polymers could modulate their solubility, processability, and electronic energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The application of cutting-edge analytical and computational techniques will be instrumental in this endeavor.
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be employed to directly observe the short-lived intermediates and transition states in reactions involving this compound. This could provide unprecedented insights into the dynamics of bond cleavage and formation, for example, in photocatalytic or thermally induced reactions.
Advanced Computational Modeling: High-level quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways and predict reactivity. rsc.orgresearchgate.net These computational studies can elucidate the role of the methyl groups in influencing the electronic structure and reactivity of the molecule. They can also aid in the rational design of new catalysts and reaction conditions for desired transformations. rsc.org For example, computational models can help in understanding the factors that govern the competition between S-O and C-O bond cleavage. acs.orgnih.gov
Kinetic and Mechanistic Studies: Detailed kinetic studies under various reaction conditions can provide valuable data to support or refute proposed reaction mechanisms. rsc.orgacs.orgenovatia.com By systematically varying parameters such as solvent, temperature, and catalyst, a comprehensive picture of the reaction landscape can be constructed. These studies are essential for establishing robust and scalable synthetic protocols.
The synergy between experimental and computational approaches will be paramount in advancing our fundamental understanding of the chemistry of this compound and paving the way for its future applications.
Q & A
Q. What are the established methods for synthesizing Methyl 2,4-dimethylbenzenesulfonate in laboratory settings?
this compound is synthesized via sulfonation of 2,4-dimethylbenzene followed by esterification. A typical protocol involves refluxing 2,4-dimethylbenzenesulfonic acid with methanol and a catalytic acid (e.g., concentrated H₂SO₄) for 4–6 hours. Post-reaction, the mixture is quenched in ice water, and the product is purified via recrystallization from ethanol or methanol. Key parameters include stoichiometric control (1:3 molar ratio of sulfonic acid to methanol) and maintaining reflux temperatures (65–70°C) to suppress byproduct formation .
Q. Which spectroscopic techniques are most suitable for confirming the structural integrity of this compound?
- FT-IR/Raman Spectroscopy : Identifies sulfonate ester groups (S=O asymmetric stretching at 1370 cm⁻¹, symmetric at 1170 cm⁻¹).
- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–7.5 ppm) and methyl ester groups (δ 3.8–4.0 ppm). ¹³C NMR confirms sulfonate carbon (δ 44–46 ppm).
- XRD : Validates crystalline structure; derivatives like DSDMS exhibit triclinic systems (space group P1) with cell parameters a = 7.28 Å, b = 7.62 Å, c = 12.43 Å .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra in this compound derivatives?
Discrepancies often stem from crystal lattice effects or protonation states. Methodological approaches include:
- Performing DFT calculations (e.g., B3LYP/6-311G** basis set) with solvation models to simulate vibrational modes.
- Cross-referencing experimental FT-IR/Raman data (e.g., DSDMS’s C-S stretching at 630 cm⁻¹) with computational results.
- Validating crystal environment assumptions using XRD-derived bond lengths and angles .
Q. What experimental design considerations are crucial for optimizing single-crystal growth of this compound-based materials?
- Solubility : Use solvents with positive solubility coefficients (e.g., methanol-water for DSDMS).
- Temperature Control : Maintain 35–40°C to stabilize supersaturation.
- Growth Direction : Preferential growth along the c-axis (observed in DSDMS) reduces defects.
- Characterization : Vickers microhardness testing (e.g., Meyer’s index n = 2.1 for DSDMS) and XRD ensure mechanical/structural homogeneity .
Q. How does the sulfonate group influence dielectric properties in nonlinear optical (NLO) applications?
The sulfonate group enhances dipole moments, critical for second-harmonic generation. In DSDMS:
- Dielectric Permittivity : Frequency-dependent behavior shows ionic conduction dominance below 1 kHz.
- Activation Energy : ~0.85 eV (derived from Arrhenius plots of conductivity).
- Thermal Stability : Decomposition initiates at 220°C, making it suitable for NLO devices operating below 200°C .
Q. What strategies mitigate byproduct formation during esterification of 2,4-dimethylbenzenesulfonic acid?
- Catalyst Optimization : Use H₂SO₄ at ≤1% (v/v) to minimize sulfonic acid dimerization.
- Reaction Monitoring : TLC or HPLC (C18 column, methanol:water = 70:30 mobile phase) tracks esterification progress.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
